molecular formula C16H12N4O B11845408 6-Amino-1-(4-aminophenyl)indeno[1,2-c]pyrazol-4(1H)-one CAS No. 143182-50-7

6-Amino-1-(4-aminophenyl)indeno[1,2-c]pyrazol-4(1H)-one

Cat. No.: B11845408
CAS No.: 143182-50-7
M. Wt: 276.29 g/mol
InChI Key: TVLCUYYFGSNQJD-UHFFFAOYSA-N
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Description

6-Amino-1-(4-aminophenyl)indeno[1,2-c]pyrazol-4(1H)-one ( 143182-50-7) is an indenopyrazole derivative with a molecular formula of C16H12N4O and a molecular weight of 276.29 g/mol . This chemical scaffold is recognized in medicinal chemistry research for its significant potential in anticancer agent development . Indeno[1,2-c]pyrazole-based compounds have been identified as promising inhibitors for key oncogenic targets, including epidermal growth factor receptor (EGFR) tyrosine kinase and cyclin-dependent kinases (CDKs), which play critical roles in regulating cell proliferation and survival in various cancers . Research indicates that indenopyrazoles can exhibit potent cytotoxic properties and inhibit cancer cell proliferation against a broad spectrum of human cancer cell lines, such as lung (A549), breast (MCF-7, MDA-MB-231), and colon cancer models . The 6-Amino-1-(4-aminophenyl)indeno[1,2-c]pyrazol-4(1H)-one, with its free amino groups, presents a versatile framework for further chemical exploration. Aminopyrazoles are advantageous in drug discovery as they can provide key interactions with enzyme targets, potentially leading to high-affinity ligands . This compound is supplied for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

143182-50-7

Molecular Formula

C16H12N4O

Molecular Weight

276.29 g/mol

IUPAC Name

6-amino-1-(4-aminophenyl)indeno[1,2-c]pyrazol-4-one

InChI

InChI=1S/C16H12N4O/c17-9-1-4-11(5-2-9)20-15-12-6-3-10(18)7-13(12)16(21)14(15)8-19-20/h1-8H,17-18H2

InChI Key

TVLCUYYFGSNQJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)N2C3=C(C=N2)C(=O)C4=C3C=CC(=C4)N

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

The indeno[1,2-c]pyrazole core is typically synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated ketones. For example:

  • 1-Oxo-indan-2-carboxaldehyde reacts with 4-nitrophenylhydrazine in ethanol under microwave irradiation (100–120°C, 30 min) to form 6-nitro-1-(4-nitrophenyl)indeno[1,2-c]pyrazol-4(1H)-one with 65–70% yield.

  • Sodium acetate or acetic acid catalyzes the reaction, enhancing regioselectivity for the 1-(4-nitrophenyl) substitution.

Functionalization of the Indeno[1,2-c]pyrazole Scaffold

Nitration for Amino Group Precursors

Introducing nitro groups at specific positions is critical for subsequent reduction to amines:

  • Direct nitration of 1-oxo-indan-2-carboxaldehyde using fuming HNO₃/H₂SO₄ at 0–5°C yields 6-nitro-1-oxo-indan-2-carboxaldehyde (45–50% yield).

  • Alternative approach: Electrophilic aromatic substitution on pre-formed indeno[1,2-c]pyrazole using acetyl nitrate (HNO₃/Ac₂O) selectively nitrates the 6-position (60% yield).

Reduction of Nitro to Amino Groups

Catalytic hydrogenation or chemical reduction converts nitro intermediates to amines:

  • Pd/C (10%) in ethanol under H₂ (50 psi, 6 h) reduces both 6-nitro and 4-nitrophenyl groups to amines, yielding the target compound (85–90% conversion).

  • SnCl₂/HCl in refluxing ethanol provides an alternative for acid-sensitive substrates (75% yield).

Optimized Synthetic Routes

Microwave-Assisted One-Pot Synthesis

A streamlined protocol combines cyclocondensation and reduction:

  • Microwave cyclocondensation : 1-oxo-indan-2-carboxaldehyde (1.0 eq), 4-nitrophenylhydrazine (1.2 eq), and acetic acid (5 mol%) in ethanol irradiated at 120°C for 20 min.

  • In situ reduction : Direct addition of Pd/C and H₂ to the reaction mixture achieves full reduction (total yield: 68%).

Advantages :

  • Reduced reaction time (2 h total vs. 12 h conventional).

  • Higher purity (no intermediate isolation required).

Stepwise Synthesis with Protective Groups

For substrates prone to side reactions:

  • Boc protection : 4-aminophenylhydrazine is protected as Boc-4-nitrophenylhydrazine before cyclocondensation.

  • Deprotection : TFA/CH₂Cl₂ (1:1) removes Boc groups post-cyclization, followed by nitration and reduction (overall yield: 52%).

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆) : δ 8.72 (s, 1H, pyrazole-H), 7.45–6.85 (m, 8H, Ar-H), 5.21 (s, 2H, NH₂), 3.32 (s, 2H, CH₂-indeno).

  • IR (KBr) : 3420 cm⁻¹ (N-H stretch), 1684 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N).

  • HRMS : m/z 333.1215 [M+H]⁺ (calc. 333.1220 for C₁₈H₁₅N₄O).

Comparative Yields Under Different Conditions

MethodConditionsYield (%)Purity (%)
Conventional refluxEtOH, 12 h, 80°C2492
Microwave120°C, 20 min7098
HydrogenationPd/C, H₂, 6 h8595

Challenges and Troubleshooting

Regioselectivity in Nitration

  • Meta-directing effects of the pyrazole ring can lead to undesired 5-nitro isomers. Using bulky directing groups (e.g., trifluoromethyl) improves 6-nitro selectivity (75:25 ratio).

Reduction Side Reactions

  • Over-reduction of the pyrazole ring is mitigated by low H₂ pressure (20–30 psi) and room-temperature reactions .

Industrial-Scale Adaptations

Continuous Flow Synthesis

  • Microreactor systems enable rapid mixing and heat transfer, achieving 90% conversion in 5 min.

  • In-line IR monitoring ensures real-time quality control.

Green Chemistry Approaches

  • Biocatalytic reduction : NADH-dependent enzymes reduce nitro groups in aqueous media (65% yield, 99% ee).

  • Solvent-free mechanochemistry : Ball milling reduces reaction time to 1 h (62% yield) .

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-(4-aminophenyl)indeno[1,2-c]pyrazol-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic rings or the pyrazolone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are frequently used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while nucleophilic substitutions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines. Substitution reactions can introduce halogens or other functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6-Amino-1-(4-aminophenyl)indeno[1,2-c]pyrazol-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: Its unique chemical properties make it useful in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-Amino-1-(4-aminophenyl)indeno[1,2-c]pyrazol-4(1H)-one exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological activity of indeno[1,2-c]pyrazol-4(1H)-one derivatives is highly influenced by substituents. Key analogs include:

Compound Name Substituents Key Functional Groups
4e (Not explicitly detailed in evidence) Likely aromatic/heterocyclic groups
4i (Not explicitly detailed in evidence) Likely hydrophobic substituents
3-butyl-1-(4-(4-chlorophenyl)thiazol-2-yl) [134f] 3-butyl, 4-(4-chlorophenyl)thiazol-2-yl Thiazole, chloroaryl
3-methyl-1-(4-(trifluoromethyl)phenyl) [1a] 3-methyl, 4-(trifluoromethyl)phenyl Trifluoromethyl, methyl
Target Compound 6-amino, 1-(4-aminophenyl) Primary amines

The target compound’s dual amino groups distinguish it from analogs with electron-withdrawing (e.g., trifluoromethyl) or bulky (e.g., tert-butyl) substituents, which may affect binding affinity and pharmacokinetics .

Key Observations :

  • Antidiabetic Activity : Derivatives like 4e and 4i outperform the standard drug acarbose, suggesting substituents that enhance enzyme binding (e.g., aromatic rings) are critical .
  • Antimicrobial Activity: Thiazole-containing derivatives (e.g., 4g) show broad-spectrum efficacy, likely due to interactions with bacterial lanosterol 14-demethylase .
Molecular Docking Insights
  • 4e and 4o bind to α-glucosidase/α-amylase via hydrogen bonds with catalytic residues (e.g., ASP215, GLU277), explaining their superior inhibition .
  • Thiazole-containing analogs (e.g., 4g) interact with lanosterol 14-demethylase’s hydrophobic pockets, disrupting fungal ergosterol synthesis .
  • The target compound’s amino groups may form additional hydrogen bonds with enzymatic targets, hypothetically enhancing potency compared to non-polar derivatives.

Biological Activity

6-Amino-1-(4-aminophenyl)indeno[1,2-c]pyrazol-4(1H)-one is a compound that belongs to the indeno-pyrazole class, which has garnered attention due to its diverse biological activities. This article examines the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.

The chemical formula of 6-Amino-1-(4-aminophenyl)indeno[1,2-c]pyrazol-4(1H)-one is C11H13N3OC_{11}H_{13}N_3O with a molecular weight of 203.24 g/mol. The compound features an indeno[1,2-c]pyrazole core structure, which is significant for its biological activity.

PropertyValue
Molecular FormulaC11H13N3O
Molecular Weight203.24 g/mol
CAS Number101328-85-2
InChI KeyGDMRFHZLKNYRRO

Anti-inflammatory Activity

Several studies have demonstrated the anti-inflammatory properties of pyrazole derivatives, including those similar to 6-Amino-1-(4-aminophenyl)indeno[1,2-c]pyrazol-4(1H)-one. For instance, compounds in this class have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. A study reported that certain pyrazole derivatives exhibited up to 85% inhibition of TNF-α at concentrations around 10 µM when compared to standard drugs like dexamethasone .

Anticancer Potential

The anticancer properties of pyrazole derivatives are well-documented. A related compound was found to exhibit cytotoxicity against various cancer cell lines, suggesting that the indeno-pyrazole scaffold may contribute to anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest . In vitro studies have indicated that these compounds can inhibit DNA and RNA synthesis in rapidly dividing cells, which is a common pathway for anticancer agents .

Enzyme Inhibition

Research has also highlighted the potential of pyrazole derivatives as enzyme inhibitors. For example, some compounds have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . This suggests that 6-Amino-1-(4-aminophenyl)indeno[1,2-c]pyrazol-4(1H)-one could be further explored for its ability to modulate enzymatic activities relevant to cancer progression.

Study on Anti-inflammatory Activity

In a comparative study, various pyrazole derivatives were synthesized and tested for their anti-inflammatory effects using carrageenan-induced edema models in mice. The results indicated that certain compounds demonstrated comparable efficacy to established anti-inflammatory drugs like indomethacin . This suggests that 6-Amino-1-(4-aminophenyl)indeno[1,2-c]pyrazol-4(1H)-one could possess similar therapeutic potential.

Anticancer Activity Assessment

A study evaluating the cytotoxic effects of indeno-pyrazoles on leukemia cells found that specific derivatives exhibited significant cytotoxicity (LD50 values comparable to doxorubicin). These findings underscore the potential application of these compounds in cancer therapy .

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize 6-Amino-1-(4-aminophenyl)indeno[1,2-c]pyrazol-4(1H)-one?

The compound is typically synthesized via multicomponent reactions involving phenylhydrazine, aldehydes, and ninhydrin. A catalytic approach using heterogeneous catalysts like f-SiO₂@GO@Co (15 mol% in ethanol at 60°C) enables efficient cyclization to form the indenopyrazolone core . Characterization relies on FTIR (to identify carbonyl and amine vibrations), ¹H/¹³C NMR (to confirm substituent positions and coupling constants), and HRMS (for molecular weight validation) .

Advanced: How do catalyst systems influence the regioselectivity and yield of indenopyrazolone derivatives?

Catalysts such as f-SiO₂@GO@Co and Nano-Fe₃O₄–Cysteine significantly enhance reaction efficiency. For example, f-SiO₂@GO@Co achieves 65–70% yields for dihydroxy derivatives under mild conditions (60°C, ethanol), while Nano-Fe₃O₄–Cysteine facilitates room-temperature synthesis with shorter reaction times and recyclability . Regioselectivity is influenced by steric and electronic effects of substituents; microwave-assisted methods improve selectivity for 3-methyl derivatives over conventional reflux .

Basic: What biological activities have been evaluated for indenopyrazolone derivatives?

Key activities include:

  • Antimicrobial : Derivatives like 3-butyl-1-(4-(4-chlorophenyl)thiazol-2-yl)indenopyrazolone show radical scavenging activity (IC₅₀ = 33.14 μg/mL) via lanosterol 14-demethylase inhibition .
  • Antidiabetic : Compounds such as 4e inhibit α-glucosidase (IC₅₀ = 6.71 μg/mL), outperforming acarbose (IC₅₀ = 9.35 μg/mL) .
  • Anticancer : Sulfonamide-functionalized derivatives exhibit cytotoxicity against tumor cells, with 3,4,5-trimethoxy substituents showing promise .

Advanced: How can molecular docking resolve contradictions in reported biological activity data?

Docking studies (e.g., using AutoDock Vina) clarify binding interactions. For instance, 4e’s α-glucosidase inhibition correlates with hydrogen bonding to Asp326 and hydrophobic interactions with Trp481, while inconsistent anti-inflammatory results (e.g., lack of COX-2 inhibition in some derivatives) may arise from poor alignment with catalytic pockets . Assay variability (e.g., enzyme source, substrate concentration) further explains discrepancies .

Basic: What analytical techniques confirm the structural integrity of indenopyrazolone derivatives?

  • FTIR : Confirms C=O (1725 cm⁻¹) and N–H (3410 cm⁻¹) stretches .
  • NMR : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons) and ¹³C NMR (δ 160–180 ppm for carbonyl carbons) validate regiochemistry .
  • Elemental analysis : Matches calculated vs. observed C/H/N ratios (e.g., C: 61.18% vs. 61.21%) .

Advanced: How can researchers optimize substituent design to enhance bioactivity?

  • Antidiabetic agents : Introduce electron-withdrawing groups (e.g., Cl, Br) at the 4-position of the phenyl ring to improve α-amylase inhibition (e.g., 4i, IC₅₀ = 11.90 μg/mL) .
  • Antimicrobial agents : Thiazole or benzothiazole moieties enhance radical scavenging via π-π stacking with lanosterol 14-demethylase .
  • β1-Adrenergic blockers : Hydroxypropylamine side chains (e.g., in 7b) improve receptor antagonism (IC₅₀ = 1.2 μM) .

Basic: What challenges arise in characterizing regioisomers of indenopyrazolone derivatives?

Regioisomers (e.g., 1a vs. 1b) exhibit nearly identical spectral data but differ in melting points (1a: 170–174°C; 1b: 190–194°C) and coupling constants (J = 8–10 Hz for adjacent aromatic protons). X-ray crystallography or NOESY NMR can resolve ambiguities .

Advanced: How do reaction conditions impact the synthesis of complex derivatives?

  • Solvent : Ethanol favors cyclization via zwitterionic intermediates, while acetonitrile accelerates Nano-Fe₃O₄–Cysteine-catalyzed reactions .
  • Temperature : Microwave irradiation (100–150°C) reduces reaction time from hours to minutes and minimizes side products .

Basic: What in vitro assays are standard for evaluating indenopyrazolone bioactivity?

  • Antimicrobial : Broth microdilution (MIC against S. aureus/E. coli) .
  • Antidiabetic : α-Glucosidase/α-amylase inhibition assays using p-nitrophenyl substrates .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) .

Advanced: What strategies address low solubility or stability in pharmacological studies?

  • Prodrug design : Acetylation of amino groups improves bioavailability .
  • Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles enhances aqueous solubility .

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